molecular formula C18H17N3S B5822938 1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea

1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea

Cat. No.: B5822938
M. Wt: 307.4 g/mol
InChI Key: FOEOPBNDOUXJNZ-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea is a heterocyclic compound that combines a pyridine ring with a naphthalene moiety through a thiourea linkage

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-12-10-13(2)19-17(11-12)21-18(22)20-16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEOPBNDOUXJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with naphthalen-1-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound’s effects are mediated through its binding to enzymes, receptors, and other macromolecules, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpyridin-2-yl)-3-naphthalen-1-ylthiourea
  • 1-(4,6-Dimethylpyridin-2-yl)-3-phenylthiourea
  • 1-(4,6-Dimethylpyridin-2-yl)-3-benzylthiourea

Uniqueness

1-(4,6-Dimethylpyridin-2-yl)-3-naphthalen-1-ylthiourea is unique due to the presence of both the dimethylpyridine and naphthalene moieties, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .

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